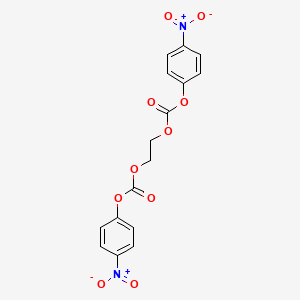
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is a chemical compound with the molecular formula C18H16N2O10. It is characterized by the presence of nitrophenyl groups and carbonate linkages, making it a compound of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with ethylene carbonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitrophenol+ethylene carbonate→2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The carbonate linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbonate linkages under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbonate derivatives.
Aplicaciones Científicas De Investigación
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate involves its interaction with molecular targets through its nitrophenyl and carbonate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in the modulation of their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-nitrophenoxy)ethanol: Similar in structure but lacks the carbonate linkage.
4-nitrophenyl carbonate: Contains the carbonate group but lacks the ethylene linkage.
4-nitrophenyl acetate: Similar nitrophenyl group but different ester linkage.
Uniqueness
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate is unique due to the presence of both nitrophenyl and carbonate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a compound of significant interest.
Propiedades
Número CAS |
150673-50-0 |
|---|---|
Fórmula molecular |
C16H12N2O10 |
Peso molecular |
392.27 g/mol |
Nombre IUPAC |
2-(4-nitrophenoxy)carbonyloxyethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C16H12N2O10/c19-15(27-13-5-1-11(2-6-13)17(21)22)25-9-10-26-16(20)28-14-7-3-12(4-8-14)18(23)24/h1-8H,9-10H2 |
Clave InChI |
IQVNUQCXVSYPQO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Números CAS relacionados |
150673-50-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



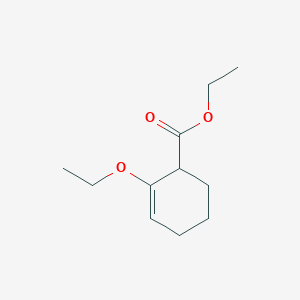
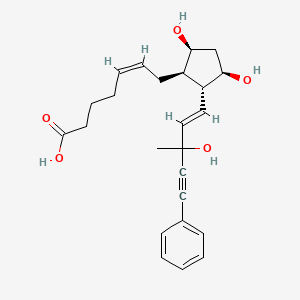

![N-heptyl-5-methylpyrimido[5,4-b]indol-4-amine](/img/structure/B14147940.png)

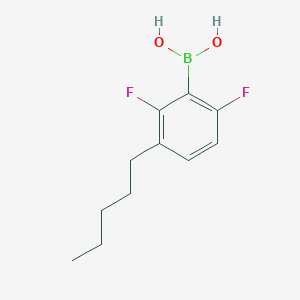
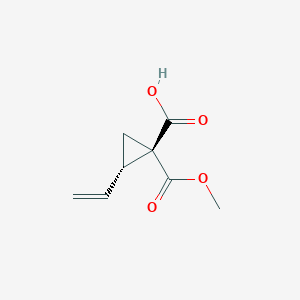
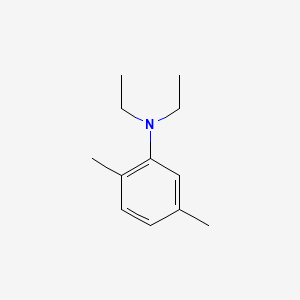
![(E)-1-[2-(methoxymethoxy)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14147979.png)
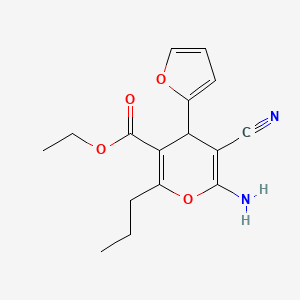

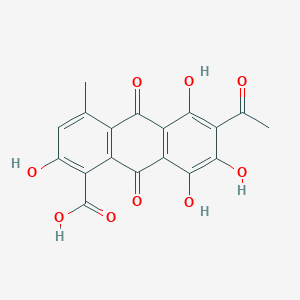
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
